molecular formula C15H20N2OS B2669320 2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868370-32-5

2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2669320
CAS No.: 868370-32-5
M. Wt: 276.4
InChI Key: KGGAKXDNSVNMFO-PEZBUJJGSA-N
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Description

This compound is a propanamide derivative featuring a benzothiazolylidene moiety with three methyl substituents at positions 3, 5, and 5. The Z-configuration of the imine bond in the benzothiazole ring ensures structural rigidity, which may influence its electronic properties and reactivity.

Properties

IUPAC Name

2,2-dimethyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-9-7-10(2)12-11(8-9)17(6)14(19-12)16-13(18)15(3,4)5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGAKXDNSVNMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)(C)C)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Propanamide Moiety: The propanamide group is introduced by reacting the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Functional Groups/Substituents Key Features
2,2-Dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide Benzothiazolylidene + propanamide 3,5,7-Trimethylbenzothiazole; 2,2-dimethylpropanamide Z-configuration imine; steric hindrance from methyl groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide N,O-bidentate directing group; hydroxyl + methyl groups Potential for metal-catalyzed C–H activation; flexible backbone
3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitro-phenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl)propanamide () Thiazole + propanamide Fluorophenyl, nitro, and thioether substituents Complex substituents; potential for π-π stacking; high molecular weight
Benzimidazole derivatives () Benzimidazole Thioacetamido; dinitrophenyl groups Sulfur-containing heterocycle; enhanced antimicrobial activity

Key Observations :

  • Steric Influence : The 2,2-dimethylpropanamide group introduces greater steric hindrance than the hydroxyl-containing N,O-bidentate group in , which may reduce reactivity in metal-catalyzed reactions .
  • Synthetic Complexity : The compound from requires multi-step synthesis due to its intricate substituents, whereas the target compound’s synthesis may prioritize regioselective methylation of the benzothiazole ring .
Spectroscopic and Crystallographic Characterization
  • NMR Spectroscopy : The target compound’s ¹H NMR would show distinct aromatic protons (δ 6.5–8.0 ppm for benzothiazole) and methyl groups (δ 1.2–2.5 ppm). The imine proton (N–H) in the benzothiazolylidene group may appear as a singlet near δ 10–12 ppm, similar to triazole NH signals in .
  • X-Ray Crystallography : Tools like SHELX and WinGX () are critical for confirming the Z-configuration and analyzing hydrogen-bonding patterns. The target compound’s crystal packing may resemble benzothiazole derivatives, with intermolecular C–H···O/N interactions stabilizing the lattice .

Biological Activity

2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (CAS No. 868370-32-5) is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring and a propanamide moiety , which are crucial for its biological interactions. The molecular formula is C15H20N2OSC_{15}H_{20}N_{2}OS, and its IUPAC name is 2,2-dimethyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Binding : It has the potential to bind to cellular receptors, modulating physiological responses.
  • DNA Interaction : The compound may interact with DNA structures, influencing gene expression and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that benzothiazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. For example, related compounds have demonstrated strong inhibition against reactive oxygen species (ROS) in vitro.

Antimicrobial Properties

Benzothiazole derivatives have been explored for their antimicrobial potential. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.

Anticancer Activity

Research indicates that compounds in this class may possess anticancer properties. They have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives similar to this compound:

StudyFocusFindings
Antioxidant and Anti-inflammatoryDemonstrated significant antioxidant activity and inhibition of pro-inflammatory enzymes with IC50 values in the sub-micromolar range.
Antimicrobial ActivityShowed promising antimicrobial effects against several pathogens in preliminary assays.
Anticancer PotentialInduced apoptosis in cancer cell lines and inhibited cell proliferation effectively.

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